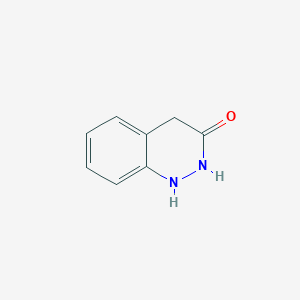
Methyl 2-nitronicotinate
Overview
Description
Methyl 2-nitronicotinate, also known as methyl 2-nitropyridine-3-carboxylate, is a chemical compound with the molecular formula C7H6N2O4. It is a derivative of nicotinic acid and is characterized by the presence of a nitro group at the second position of the pyridine ring. This compound is primarily used in scientific research and has applications in various fields such as organic synthesis and material science .
Mechanism of Action
Target of Action
Methyl 2-nitronicotinate, also known as Methyl nicotinate, is a methyl ester of Niacin . Its primary target is believed to be peripheral blood capillaries, particularly those located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Mode of Action
This compound acts as a peripheral vasodilator to enhance local blood flow at the site of application . The compound is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This interaction results in vasodilation of the peripheral blood capillaries .
Biochemical Pathways
This compound is involved in the degradation of nicotine in bacteria . Three pathways of nicotine degradation, namely the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified in bacteria .
Pharmacokinetics
It is known that following topical administration, the compound acts as a peripheral vasodilator to enhance local blood flow at the site of application
Result of Action
The primary result of this compound’s action is the enhancement of local blood flow at the site of application . This is achieved through the vasodilation of peripheral blood capillaries . The compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Biochemical Analysis
Biochemical Properties
Methyl 2-nitronicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinate phosphoribosyltransferase, an enzyme involved in the biosynthesis of NAD+ from nicotinic acid. This compound acts as a substrate for this enzyme, facilitating the conversion process. Additionally, it interacts with nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), playing a crucial role in redox reactions within the cell .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage. Furthermore, this compound affects cellular metabolism by increasing the levels of NAD+ and NADP+, which are essential cofactors in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to nicotinate phosphoribosyltransferase, facilitating the conversion of nicotinic acid to NAD+. This binding interaction is crucial for the enzyme’s activity and the subsequent production of NAD+. Additionally, this compound acts as an inhibitor of certain enzymes involved in the degradation of NAD+, thereby increasing the overall levels of NAD+ in the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Studies have shown that this compound maintains its activity for up to 48 hours in in vitro settings. Long-term effects on cellular function have been observed, including sustained increases in NAD+ levels and enhanced cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular metabolism and protect against oxidative stress. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, with significant changes in cellular function occurring at doses above 50 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by nicotinate phosphoribosyltransferase, which converts it to NAD+. This conversion is crucial for maintaining cellular NAD+ levels and supporting various metabolic processes. Additionally, this compound interacts with other enzymes involved in the NAD+ biosynthesis pathway, further influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via nicotinate transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation. This transport and distribution are essential for its biochemical activity and cellular effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with nicotinate phosphoribosyltransferase and other enzymes involved in NAD+ biosynthesis. Additionally, it can be found in the nucleus, where it influences gene expression and cellular metabolism. The subcellular localization of this compound is crucial for its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-nitronicotinate can be synthesized through several methods. One common synthetic route involves the nitration of methyl nicotinate. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the process is carried out under controlled temperature conditions to ensure the selective nitration at the second position of the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-nitronicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed:
Reduction: Methyl 2-aminonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitronicotinic acid.
Scientific Research Applications
Methyl 2-nitronicotinate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties.
Pharmaceuticals: It serves as a precursor for the synthesis of biologically active compounds.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Methyl 2-nitronicotinate can be compared with other nitro-substituted nicotinic acid derivatives:
Methyl 3-nitronicotinate: Similar structure but with the nitro group at the third position.
Methyl 4-nitronicotinate: Nitro group at the fourth position.
Methyl 5-nitronicotinate: Nitro group at the fifth position.
Uniqueness: this compound is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable compound for targeted synthetic applications and research studies .
Properties
IUPAC Name |
methyl 2-nitropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)5-3-2-4-8-6(5)9(11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHJKFWEWKAWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291516 | |
| Record name | Methyl 2-nitro-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54973-79-4 | |
| Record name | Methyl 2-nitro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54973-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-nitro-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




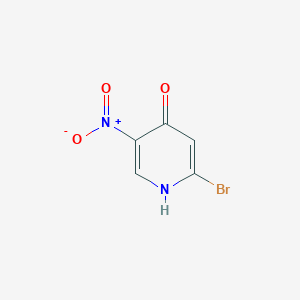
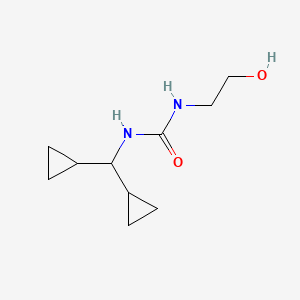
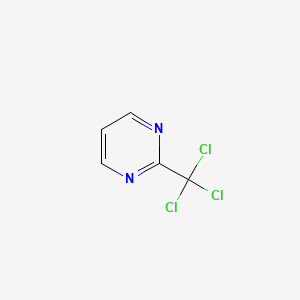



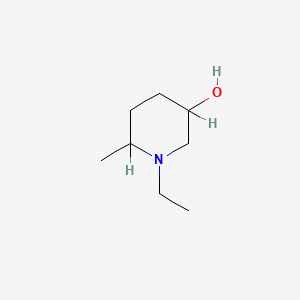
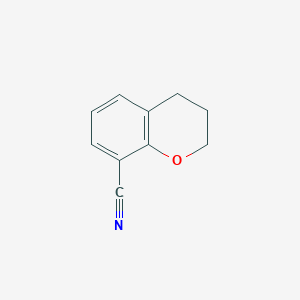
![7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3329038.png)


